Home > Products > Screening Compounds P127202 > FTase Inhibitor I
FTase Inhibitor I - 149759-96-6

FTase Inhibitor I

Catalog Number: EVT-260867
CAS Number: 149759-96-6
Molecular Formula: C22H38N4O3S2
Molecular Weight: 470.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
B 581 is a dipeptide obtained from the tetrapeptide Cys-Val-Phe-Met by reduction of the amide carbonyl groups of the Cys and Val residues. It has a role as a peptidomimetic and an EC 2.5.1.58 (protein farnesyltransferase) inhibitor.

Lovastatin

  • Compound Description: Lovastatin is a member of the drug class of statins and an inhibitor of HMG-CoA reductase, which prevents the synthesis of farnesyl pyrophosphate (FPP) and subsequent protein prenylation. []

Zaragozic Acid (ZGA)

  • Compound Description: Zaragozic acid is a squalene synthetase inhibitor, leading to increased farnesyl pyrophosphate (FPP) levels in cells. []
  • Relevance: ZGA has an opposing effect to B581. While B581 inhibits farnesyltransferase, leading to decreased farnesylation, ZGA enhances FPP levels, likely increasing farnesylation. [] This contrast makes ZGA useful in studying the effects of altered farnesylation levels, which is the same pathway targeted by B581.

N-ethylmaleimide (NEM)

  • Compound Description: NEM is an alkylating agent that can inhibit farnesylation. []
  • Relevance: NEM and B581 both inhibit farnesylation but through different mechanisms. B581 specifically targets farnesyltransferase, whereas NEM is a more general alkylating agent. []

Perillyl Alcohol (PA)

  • Compound Description: PA is a naturally occurring monoterpene that acts as a potent and selective inhibitor of geranylgeranyl transferase (GGTase I). [] It is being investigated for its anticancer properties.
  • Relevance: Unlike B581, which targets farnesyltransferase, PA specifically inhibits geranylgeranyltransferase I, another enzyme involved in prenylation but attaching a geranylgeranyl group instead of a farnesyl group. [] This difference highlights the distinct prenylation pathways and allows comparison of their individual roles in cellular processes.

LY294002

  • Compound Description: LY294002 is a cell-permeable, potent, and specific inhibitor of phosphatidylinositol 3-kinase (PI3K). []
  • Relevance: LY294002 is often used in conjunction with B581 to dissect signaling pathways. Studies using both compounds showed that CR-1 inhibition of lactogenic hormone-induced expression of B-casein is mediated through a p21ras-dependent, PI3K-mediated pathway, but not the MAPK pathway. []

PD98059

  • Compound Description: PD98059 is a selective inhibitor of mitogen-activated protein kinase kinase (MEK). [, , ]
  • Relevance: Similar to LY294002, PD98059 helps elucidate specific signaling pathways. In studies involving B581, PD98059 helped determine that B581's effect on certain cellular processes is not mediated through the MEK/ERK pathway. [, , ]

Wortmannin

  • Compound Description: Wortmannin is a steroid metabolite that acts as a potent, selective, and irreversible inhibitor of PI3K. [, ]
  • Relevance: Like LY294002, Wortmannin assists in differentiating PI3K-dependent and -independent effects of B581. [] Studies using Wortmannin alongside B581 can clarify whether PI3K is involved in a particular response related to B581's action.

Fumarylacetoacetate (FAA)

  • Compound Description: FAA is a metabolite that accumulates in the metabolic disease hereditary tyrosinemia type 1 (HT1). [] FAA has been found to induce mitotic abnormalities and genomic instability.
  • Relevance: FAA research utilizes B581 to study the role of the Ras/ERK pathway in FAA-induced chromosomal instability. The use of B581 in this context helps to disentangle the specific contributions of the Ras pathway. []
  • Compound Description: This compound is a generalized protein kinase C (PKC) inhibitor. []
  • Relevance: By inhibiting PKC, Bisindolylmaleimide can help determine if the effects observed with B581 are mediated through PKC activation. []
  • Compound Description: Genistein is a tyrosine kinase inhibitor. []
  • Relevance: When used alongside B581, Genistein can help researchers determine if observed effects are dependent on tyrosine kinase activity. []
Source and Classification

FTase Inhibitor I is classified as a synthetic small molecule inhibitor, primarily used in cancer research and therapeutic development. It is derived from studies on natural farnesyltransferase inhibitors and has been synthesized to enhance potency and selectivity against farnesyltransferase . The compound is often utilized in preclinical studies to evaluate its efficacy in inhibiting cancer cell proliferation and tumor growth.

Synthesis Analysis

The synthesis of FTase Inhibitor I typically involves several chemical reactions designed to construct the core structure that mimics the natural substrate of farnesyltransferase. The synthesis can be achieved through:

  1. Starting Materials: The process usually begins with commercially available precursors that contain the necessary functional groups.
  2. Key Reactions:
    • Alkylation: A crucial step where an alkyl group is introduced to form the farnesyl moiety.
    • Coupling Reactions: These reactions link different segments of the molecule together, often employing coupling agents to facilitate bond formation.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate FTase Inhibitor I from by-products and unreacted materials.

Specific parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity, although detailed technical specifications may vary based on laboratory conditions .

Molecular Structure Analysis

FTase Inhibitor I has a well-defined molecular structure characterized by:

  • Core Structure: The compound features a farnesyl group attached to a central scaffold that mimics the CAAX motif found in natural substrates of farnesyltransferase.
  • Functional Groups: Various functional groups are strategically placed to enhance binding affinity to the enzyme's active site.
  • 3D Conformation: Molecular modeling studies indicate that FTase Inhibitor I adopts a conformation that closely resembles the transition state of the farnesylation reaction, which is essential for effective inhibition.

The molecular formula and weight can be derived from its structural components, providing insights into its reactivity and interaction with biological targets .

Chemical Reactions Analysis

FTase Inhibitor I primarily participates in competitive inhibition reactions with farnesyltransferase. The key aspects include:

  • Mechanism of Action: The inhibitor competes with the natural substrate for binding at the active site of farnesyltransferase.
  • Kinetic Parameters: Studies have shown that FTase Inhibitor I exhibits a specific inhibition constant (Ki), which quantifies its potency relative to other inhibitors.
  • Biochemical Assays: Various assays have been developed to measure the inhibitory effect of FTase Inhibitor I on enzyme activity, often using radiolabeled substrates to track binding and conversion rates .
Mechanism of Action

The mechanism by which FTase Inhibitor I exerts its effects involves:

  1. Binding Affinity: The inhibitor binds to the active site of farnesyltransferase, preventing access to its natural substrates.
  2. Disruption of Prenylation: By inhibiting prenylation, FTase Inhibitor I effectively blocks the activation of Ras proteins, which are critical for cell signaling pathways involved in proliferation and survival.
  3. Alternative Pathways: Research indicates that in cases where farnesylation is inhibited, alternative prenylation pathways may be activated (e.g., geranylgeranylation), necessitating combination therapies for enhanced efficacy .
Physical and Chemical Properties Analysis

FTase Inhibitor I possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 300-400 g/mol, depending on specific modifications.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: The compound's stability is influenced by pH and temperature; optimal storage conditions are typically recommended at low temperatures away from light.

These properties are critical for determining suitable formulations for laboratory experiments and potential clinical applications .

Applications

FTase Inhibitor I has several scientific applications:

  1. Cancer Research: Primarily used as a tool compound in preclinical studies aimed at understanding the role of farnesylation in cancer biology.
  2. Therapeutic Development: Investigated as a potential therapeutic agent for treating cancers driven by Ras mutations, including pancreatic and colorectal cancers.
  3. Immunosuppressive Studies: Emerging evidence suggests potential applications in immunology, particularly concerning T-cell activation modulation .

Properties

CAS Number

149759-96-6

Product Name

FTase Inhibitor I

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C22H38N4O3S2

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C22H38N4O3S2/c1-15(2)20(24-12-17(23)14-30)13-25-19(11-16-7-5-4-6-8-16)21(27)26-18(22(28)29)9-10-31-3/h4-8,15,17-20,24-25,30H,9-14,23H2,1-3H3,(H,26,27)(H,28,29)/t17-,18+,19+,20-/m1/s1

InChI Key

QISLMXIYRQCLIR-FUMNGEBKSA-N

SMILES

CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N

Solubility

Soluble in DMSO

Synonyms

B 581
B-581
B581

Canonical SMILES

CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N

Isomeric SMILES

CC(C)[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC[C@H](CS)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.